

Application Notes and Protocols for N- Nitrosoanatabine in Cancer Research

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Compound of Interest		
Compound Name:	N-Nitrosoanatabine	
Cat. No.:	B120494	Get Quote

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Introduction

N-Nitrosoanatabine (NAT) is a member of the tobacco-specific nitrosamine (TSNA) family, which are compounds found in tobacco products. Unlike its structurally related counterparts, N-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are potent carcinogens, **N-Nitrosoanatabine** has been demonstrated to be non-carcinogenic in animal models at tested doses.[1] This unique characteristic makes NAT a valuable tool in cancer research, primarily for its use as a negative control in carcinogenicity studies and as a competitive inhibitor in metabolic studies of carcinogenic TSNAs.

These application notes provide detailed protocols and data for the use of NAT in a research setting.

Physicochemical Properties



Property	Value
Molecular Formula	C10H11N3O
Molecular Weight	189.2 g/mol
CAS Number	71267-22-6
Appearance	Light-yellow crystalline solid
Chirality	Exists as (S)- and (R)-enantiomers. The (S)-enantiomer is predominant in tobacco products. [1][2]

Applications in Cancer Research Negative Control in Carcinogenicity Bioassays

Due to its non-carcinogenic nature, NAT is an ideal negative control in animal studies investigating the carcinogenicity of other TSNAs. Its structural similarity to carcinogenic TSNAs allows researchers to dissect the specific structural features required for tumorigenesis.

Comparative Metabolism and Competitive Inhibition Studies

NAT can be utilized in in vitro and in vivo studies to investigate the metabolic pathways of carcinogenic TSNAs. Notably, NAT has been shown to be a competitive inhibitor of the cytochrome P450 2A13 (CYP2A13)-mediated metabolism of NNN.[3] This application is crucial for understanding the mechanisms of metabolic activation of carcinogens and for identifying potential inhibitors of these processes.

Quantitative Data

Table 1: In Vivo Carcinogenicity Data for N-Nitrosoanatabine (NAT) in F344 Rats



Compound	Total Dose (mmol/kg)	Route of Administrat ion	Tumor Incidence	Tumor Type	Reference
NAT	1	Subcutaneou s Injection	No significant increase compared to control	-	[4]
3	Subcutaneou s Injection	No significant increase compared to control	-		
9	Subcutaneou s Injection	No significant increase compared to control	-		
NNN	1	Subcutaneou s Injection	Significant increase	Nasal Cavity, Esophagus	
3	Subcutaneou s Injection	Significant increase	Nasal Cavity, Esophagus		_
9	Subcutaneou s Injection	Significant increase	Nasal Cavity, Esophagus	_	
NNK	1	Subcutaneou s Injection	Significant increase	Nasal Cavity, Lung, Liver	
3	Subcutaneou s Injection	Significant increase	Nasal Cavity, Lung, Liver		_
9	Subcutaneou s Injection	Significant increase	Nasal Cavity, Lung, Liver		
Control	(Trioctanoin)	Subcutaneou s Injection	No tumors observed	-	



Table 2: In Vitro Competitive Inhibition of NNN

Metabolism by NAT

Substra te	Enzyme	Inhibitor	Inhibitio n Type	K _ι (μM) for HPB formatio n	K _i (μM) for hydroxy acid formatio n	K _I (μM) for OPB formatio n	Referen ce
NNN	CYP2A1	NAT	Competiti ve	1.37	1.35	3.40	

HPB: 4-hydroxy-1-(3-pyridyl)-1-butanone, a metabolite of NNN. Hydroxy acid: 4-hydroxy-4-(3-pyridyl)-butyric acid, a metabolite of NNN. OPB: 4-oxo-4-(3-pyridyl)butanal, a metabolite of NNN.

Experimental Protocols

Protocol 1: In Vivo Carcinogenicity Bioassay in F344 Rats (Negative Control)

This protocol is adapted from the dose-response study by Hoffmann et al. (1984).

- 1. Animal Model:
- Species: Fischer 344 (F344) rats
- Sex: Male and female
- Age: 6-8 weeks at the start of the experiment
- 2. Materials:
- N-Nitrosoanatabine (NAT)
- Vehicle (e.g., Trioctanoin)



- Sterile syringes and needles for subcutaneous injection
- 3. Experimental Design:
- Groups:
 - Group 1: Vehicle control (Trioctanoin)
 - Group 2: Low-dose NAT (e.g., 1 mmol/kg total dose)
 - Group 3: Mid-dose NAT (e.g., 3 mmol/kg total dose)
 - Group 4: High-dose NAT (e.g., 9 mmol/kg total dose)
 - Positive control groups (e.g., NNN and NNK) should be run in parallel.
- Administration:
 - Dissolve NAT in the vehicle.
 - Administer via subcutaneous injection three times per week for 20 weeks. The total dose should be divided equally among the injections.
- Observation Period:
 - Monitor animals daily for clinical signs of toxicity.
 - Record body weights weekly.
 - The total duration of the study is typically until the animals are moribund or for a predetermined period (e.g., 18-24 months).
- 4. Endpoint Analysis:
- Perform a complete necropsy on all animals.
- Collect all major organs and any visible lesions.
- Fix tissues in 10% neutral buffered formalin.



- Process tissues for histopathological examination.
- Quantify tumor incidence, multiplicity, and type in each group.

Protocol 2: In Vitro Competitive Inhibition of NNN Metabolism

This protocol is based on the methodology described by Liu et al. (2016).

- 1. Enzyme Source:
- Human liver microsomes or recombinant human cytochrome P450 enzymes (e.g., CYP2A13).
- 2. Materials:
- N-Nitrosonornicotine (NNN)
- N-Nitrosoanatabine (NAT)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- LC-MS/MS system for metabolite analysis
- 3. Experimental Procedure:
- Incubation Mixture:
 - Prepare a reaction mixture containing the enzyme source, NADPH regenerating system, and buffer.
 - Add varying concentrations of the substrate (NNN) and the inhibitor (NAT). It is recommended to use a range of concentrations for both to determine the inhibition kinetics.



- Incubation:
 - Pre-incubate the mixture at 37°C for a few minutes.
 - Initiate the reaction by adding the substrate (NNN).
 - Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination:
 - Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
- Sample Preparation:
 - Centrifuge the samples to pellet the protein.
 - Collect the supernatant for analysis.
- 4. Data Analysis:
- Quantify the formation of NNN metabolites (e.g., HPB) using a validated LC-MS/MS method.
- Determine the mode of inhibition and the inhibition constant (K_i) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

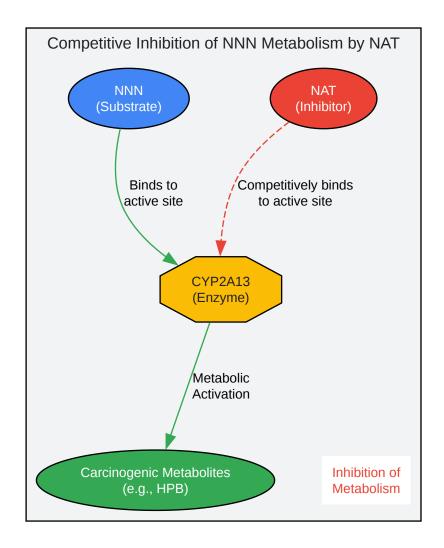
Visualizations



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Caption: Workflow for in vivo carcinogenicity bioassay of NAT.





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Caption: Mechanism of competitive inhibition of NNN metabolism by NAT.

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